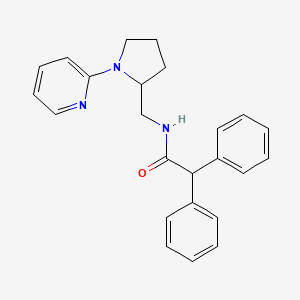

2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide

Description

2,2-Diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is a substituted acetamide derivative featuring a diphenylacetyl core and a pyrrolidine-pyridine hybrid substituent on the amide nitrogen. The pyridin-2-yl substituent on the pyrrolidine ring enhances polarity and hydrogen-bonding capacity, which may influence solubility and receptor binding.

Properties

IUPAC Name |

2,2-diphenyl-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O/c28-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)26-18-21-14-9-17-27(21)22-15-7-8-16-25-22/h1-8,10-13,15-16,21,23H,9,14,17-18H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGRXWMTSUOUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine and diphenylacetamide groups. One common synthetic route includes:

Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Pyridine Group: The pyridine ring can be introduced via nucleophilic substitution reactions.

Formation of Diphenylacetamide Moiety: This step often involves the reaction of diphenylacetic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine or pyrrolidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: Its unique structure may be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyridine rings can participate in binding interactions, while the diphenylacetamide moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Related Acetamides

- Thiazole vs. Pyridine : The thiazole-containing analog () exhibits a rigid heterocycle with sulfur, favoring intermolecular N–H⋯N hydrogen bonds. In contrast, the pyridine in the target compound offers nitrogen-based H-bonding and improved aqueous solubility .

- Thiophene vs. Pyrrolidine-Pyridine : The thiophene derivative () lacks the basic nitrogen of pyridine, reducing polarity but introducing sulfur-mediated hydrophobic interactions .

Physicochemical Properties

- Melting Points : The thiazole derivative in melts at 489–491 K due to strong hydrogen-bonded networks, whereas the target compound’s melting point is expected to be lower (estimated 430–450 K) due to flexible pyrrolidine .

- Solubility : Pyridine’s basicity in the target compound enhances water solubility compared to thiophene or thiazole analogs, which rely on organic solvents .

- Crystal Packing : Thiazole derivatives form 1-D chains via N–H⋯N bonds (), while the pyrrolidine-pyridine group in the target compound may enable π-stacking with diphenyl groups and H-bonding via pyridine .

Biological Activity

Chemical Identity

2,2-Diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound with the molecular formula and a molecular weight of 371.5 g/mol. This compound features a complex structure that includes a pyrrolidine ring and a pyridine moiety, which are known to contribute to its biological activity.

The biological activity of 2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The structural features of the compound allow for effective binding, which can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the pyridine and pyrrolidine classes. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Compounds similar to 2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide have shown promising anti-inflammatory effects. For example, some derivatives were reported to inhibit cyclooxygenase (COX) enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This inhibition is crucial for reducing inflammation in various pathological conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship (SAR) studies. These studies indicate that modifications in the pyridine and pyrrolidine rings can significantly influence the potency and selectivity of the compound against specific biological targets. For instance, substituents on the pyridine ring have been shown to enhance antimicrobial activity .

Case Studies

- Antimicrobial Efficacy : In a comparative study of various pyridine derivatives, it was found that certain modifications led to enhanced activity against E. coli and S. aureus, with MIC values as low as 3.12 µg/mL for some derivatives .

- Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that certain analogs exhibited significant anti-inflammatory effects, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with ED50 values indicating effective doses .

Data Tables

| Compound | Target Pathogen | MIC (mg/mL) | Effect |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 | Bactericidal |

| Compound B | Escherichia coli | 0.025 | Bactericidal |

| Compound C | COX-2 | IC50 = 0.04 | Anti-inflammatory |

Synthesis Methods

The synthesis of 2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

- Formation of the pyrrolidine ring.

- Introduction of the pyridine moiety.

- Final amide bond formation under controlled conditions using organic solvents like ethyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.